molecular formula C7H5IN2O3 B14581596 3-Iodo-5-nitrobenzamide CAS No. 61033-94-1

3-Iodo-5-nitrobenzamide

Cat. No.: B14581596
CAS No.: 61033-94-1
M. Wt: 292.03 g/mol
InChI Key: XSTJCWCZYHCQDR-UHFFFAOYSA-N
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Description

3-Iodo-5-nitrobenzamide is an organic compound with the molecular formula C7H5IN2O3 It is characterized by the presence of an iodine atom and a nitro group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-5-nitrobenzamide typically involves the iodination of 5-nitrobenzamide. One common method includes the reaction of 5-nitrobenzamide with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane at a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-5-nitrobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the amide group, forming corresponding carboxylic acids.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea in polar solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride in ethanol.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Substitution: Formation of derivatives like 3-azido-5-nitrobenzamide.

    Reduction: Formation of 3-iodo-5-aminobenzamide.

    Oxidation: Formation of 3-iodo-5-nitrobenzoic acid.

Scientific Research Applications

3-Iodo-5-nitrobenzamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Iodo-5-nitrobenzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can undergo bioreduction in cells, leading to the formation of reactive intermediates that can induce cytotoxic effects, particularly in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-Iodo-3-nitrobenzamide
  • 3-Iodo-N-methoxy-N-methyl-5-nitrobenzamide
  • 5-Iodo-2-nitrobenzamide

Uniqueness

3-Iodo-5-nitrobenzamide is unique due to its specific substitution pattern on the benzamide ring, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and applications.

Biological Activity

3-Iodo-5-nitrobenzamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its antimicrobial and anticancer properties . This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

This compound is characterized by its unique substitution pattern on the benzamide ring, which contributes to its distinct chemical reactivity. The compound can undergo various transformations, such as:

  • Formation of derivatives : It can be converted into compounds like 3-azido-5-nitrobenzamide through substitution reactions.
  • Reduction and oxidation : It can yield 3-iodo-5-aminobenzamide upon reduction and 3-iodo-5-nitrobenzoic acid upon oxidation.

The mechanism of action primarily involves the inhibition of specific enzymes by binding to their active sites. The nitro group in the compound can undergo bioreduction within cells, generating reactive intermediates that induce cytotoxic effects, particularly in cancer cells. This property is critical for its potential use in cancer therapy.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been studied against various bacterial strains, showing effectiveness in inhibiting growth and proliferation. The exact mechanisms may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

Anticancer Properties

The anticancer potential of this compound has been a focal point in several studies. Its ability to induce apoptosis (programmed cell death) in cancer cells is attributed to the activation of nuclear calcium/magnesium-dependent endonucleases, which lead to DNA degradation .

A comparative study highlighted that compounds similar to this compound, such as Iniparib (4-iodo-3-nitrobenzamide), demonstrated promising results in treating metastatic triple-negative breast cancer (TNBC) by acting as a prodrug that metabolizes into active intermediates with anti-cancer activity .

Table 1: Summary of Biological Activity Studies

Study ReferenceActivity TypeFindings
AntimicrobialEffective against multiple bacterial strains
AnticancerInduces apoptosis in cancer cells
MechanismInhibits tumor growth via DNA degradation

Notable Case Studies

  • Anticancer Efficacy : In a study involving animal models, this compound was administered to assess its efficacy against tumor growth. Results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as an anticancer agent.
  • Synergistic Effects : Research has explored the combination of this compound with other chemotherapeutic agents. The results showed enhanced cytotoxic effects against resistant cancer cell lines, indicating potential for combination therapies in clinical settings.

Properties

CAS No.

61033-94-1

Molecular Formula

C7H5IN2O3

Molecular Weight

292.03 g/mol

IUPAC Name

3-iodo-5-nitrobenzamide

InChI

InChI=1S/C7H5IN2O3/c8-5-1-4(7(9)11)2-6(3-5)10(12)13/h1-3H,(H2,9,11)

InChI Key

XSTJCWCZYHCQDR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])I)C(=O)N

Origin of Product

United States

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